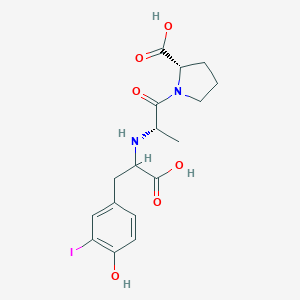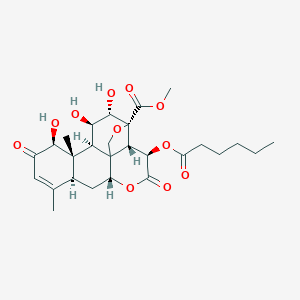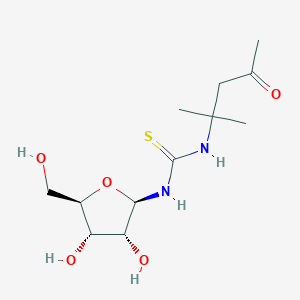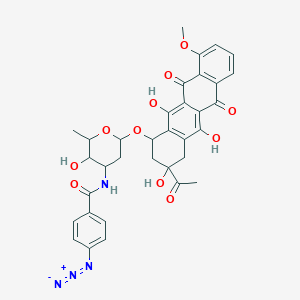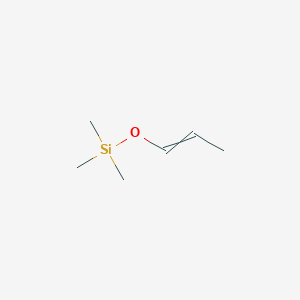
Silane, trimethyl(1-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl(1-propenyloxy)- is a colorless liquid that is widely used in scientific research. It is also known as Tripropenoxysilane, and its chemical formula is C9H20O Si. This compound belongs to the group of organosilicon compounds and is used in various applications such as adhesives, coatings, and sealants.
Wirkmechanismus
Silane, trimethyl(1-propenyloxy)- acts as a coupling agent between the inorganic and organic phases. It forms a covalent bond with the inorganic phase, such as silica or alumina, and a reactive group with the organic phase, such as a vinyl group. The covalent bond between the inorganic and organic phases enhances the mechanical properties of the material. The reactive group in the organic phase allows for the formation of a crosslinked network, which improves the chemical and thermal stability of the material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of silane, trimethyl(1-propenyloxy)-. However, it is not known to have any toxic effects on humans or animals. It is not known to have any mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using silane, trimethyl(1-propenyloxy)- in lab experiments include its ability to improve the mechanical, chemical, and thermal properties of materials. It is also easy to handle and has a long shelf life. The limitations of using silane, trimethyl(1-propenyloxy)- in lab experiments include its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research. One direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the use of silane, trimethyl(1-propenyloxy)- in the preparation of functionalized surfaces for biomedical applications. Silane, trimethyl(1-propenyloxy)- can also be used in the preparation of nanocomposites with improved properties for various applications. Finally, the use of silane, trimethyl(1-propenyloxy)- in the preparation of advanced coatings and adhesives is an area of future research.
Conclusion:
Silane, trimethyl(1-propenyloxy)- is a versatile compound that is widely used in scientific research. It is used as a coupling agent, surface modifier, crosslinking agent, and adhesive in various applications. The synthesis method of silane, trimethyl(1-propenyloxy)- is straightforward and yields high-quality product. The compound has several advantages, including its ability to improve the mechanical, chemical, and thermal properties of materials. However, there are limitations to its use, including its high cost and the need for specialized equipment and expertise. Despite these limitations, there are several future directions for the use of silane, trimethyl(1-propenyloxy)- in scientific research, including the development of new synthesis methods and the preparation of advanced materials for various applications.
Synthesemethoden
Silane, trimethyl(1-propenyloxy)- is synthesized by the reaction of trimethylsilyl chloride with 1-propenyl alcohol in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yields. The chemical reaction can be represented as follows:
(CH3)3SiCl + CH2=CHCH2OH → (CH3)3SiOCH2CH=CH2 + HCl
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl(1-propenyloxy)- is used in various scientific research applications. It is used as a coupling agent in the synthesis of silica-based materials such as silica nanoparticles, silica aerogels, and silica gels. It is also used as a surface modifier in the preparation of functionalized surfaces. Silane, trimethyl(1-propenyloxy)- is used as a crosslinking agent in the preparation of polymers and coatings. It is used in the preparation of adhesives and sealants.
Eigenschaften
CAS-Nummer |
19879-97-1 |
|---|---|
Produktname |
Silane, trimethyl(1-propenyloxy)- |
Molekularformel |
C12H11NO |
Molekulargewicht |
130.26 g/mol |
IUPAC-Name |
trimethyl(prop-1-enoxy)silane |
InChI |
InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
YKPHTSHERCDMCL-UHFFFAOYSA-N |
SMILES |
CC=CO[Si](C)(C)C |
Kanonische SMILES |
CC=CO[Si](C)(C)C |
Andere CAS-Nummern |
19879-97-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)


